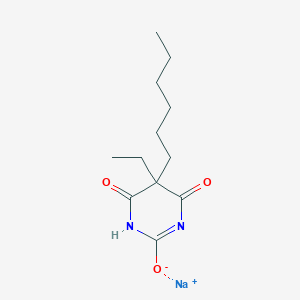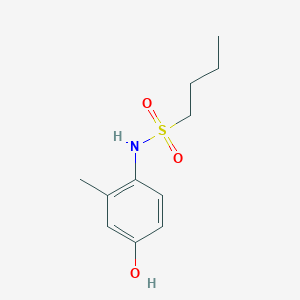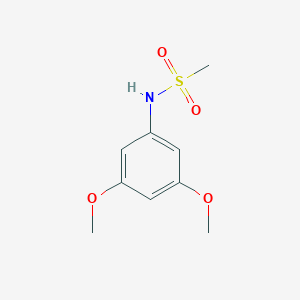![molecular formula C15H15NO6S B229792 4-[(2,5-dimethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B229792.png)
4-[(2,5-dimethoxyphenyl)sulfamoyl]benzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,5-dimethoxyphenyl)sulfamoyl]benzoic acid, also known as DASB, is a chemical compound that has been extensively used in scientific research. It is a selective serotonin reuptake inhibitor (SSRI) that is commonly used to study the serotonin transporter (SERT) in the brain. DASB is a valuable tool for researchers to investigate the role of serotonin in various physiological and pathological processes.
Mecanismo De Acción
4-[(2,5-dimethoxyphenyl)sulfamoyl]benzoic Acid is a selective serotonin reuptake inhibitor (SSRI) that binds to the serotonin transporter (SERT) in the brain. By binding to SERT, 4-[(2,5-dimethoxyphenyl)sulfamoyl]benzoic Acid blocks the reuptake of serotonin into presynaptic neurons, leading to an increase in extracellular serotonin levels. This increase in serotonin levels can have a variety of physiological and psychological effects.
Biochemical and Physiological Effects:
4-[(2,5-dimethoxyphenyl)sulfamoyl]benzoic Acid has been shown to have a variety of biochemical and physiological effects. It has been shown to increase extracellular serotonin levels in the brain, which can lead to changes in mood, behavior, and cognition. 4-[(2,5-dimethoxyphenyl)sulfamoyl]benzoic Acid has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other forms of cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(2,5-dimethoxyphenyl)sulfamoyl]benzoic Acid has several advantages for use in lab experiments. It is a highly selective radioligand that binds specifically to the serotonin transporter, making it a valuable tool for investigating the role of serotonin in the brain. 4-[(2,5-dimethoxyphenyl)sulfamoyl]benzoic Acid is also relatively stable and can be stored for long periods of time without degradation. However, 4-[(2,5-dimethoxyphenyl)sulfamoyl]benzoic Acid has some limitations, including its high cost and the need for specialized equipment for PET imaging studies.
Direcciones Futuras
There are several potential future directions for research involving 4-[(2,5-dimethoxyphenyl)sulfamoyl]benzoic Acid. One area of interest is the role of serotonin in the development of psychiatric disorders such as depression and anxiety. PET imaging studies using 4-[(2,5-dimethoxyphenyl)sulfamoyl]benzoic Acid could help to elucidate the neurobiological mechanisms underlying these disorders. Another potential area of research is the development of new SSRIs based on the structure of 4-[(2,5-dimethoxyphenyl)sulfamoyl]benzoic Acid. By modifying the structure of 4-[(2,5-dimethoxyphenyl)sulfamoyl]benzoic Acid, researchers may be able to develop more effective and selective SSRIs for the treatment of psychiatric disorders.
Métodos De Síntesis
The synthesis of 4-[(2,5-dimethoxyphenyl)sulfamoyl]benzoic Acid involves the reaction of 4-aminobenzoic acid with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure 4-[(2,5-dimethoxyphenyl)sulfamoyl]benzoic Acid. The synthesis of 4-[(2,5-dimethoxyphenyl)sulfamoyl]benzoic Acid is a well-established procedure that has been described in numerous scientific publications.
Aplicaciones Científicas De Investigación
4-[(2,5-dimethoxyphenyl)sulfamoyl]benzoic Acid has been widely used in scientific research to investigate the role of serotonin in various physiological and pathological processes. It is commonly used as a radioligand in positron emission tomography (PET) imaging studies to measure the density of SERT in the brain. PET imaging studies using 4-[(2,5-dimethoxyphenyl)sulfamoyl]benzoic Acid have been used to investigate the role of serotonin in depression, anxiety, and other psychiatric disorders.
Propiedades
Fórmula molecular |
C15H15NO6S |
|---|---|
Peso molecular |
337.3 g/mol |
Nombre IUPAC |
4-[(2,5-dimethoxyphenyl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C15H15NO6S/c1-21-11-5-8-14(22-2)13(9-11)16-23(19,20)12-6-3-10(4-7-12)15(17)18/h3-9,16H,1-2H3,(H,17,18) |
Clave InChI |
QBXLRDDXGGQAPR-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O |
SMILES canónico |
COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[Methyl(1-naphthylsulfonyl)amino]benzoic acid](/img/structure/B229710.png)
![4-[(1-Naphthylsulfonyl)amino]butanoic acid](/img/structure/B229713.png)
amino]benzoic acid](/img/structure/B229718.png)
![2-{Methyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B229719.png)




![2-Aminophenyl 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B229730.png)
![N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide](/img/structure/B229732.png)

amino]benzoic acid](/img/structure/B229740.png)
![N-[(4-iodophenyl)sulfonyl]phenylalanine](/img/structure/B229741.png)
![4-{[(4-Iodophenyl)sulfonyl]amino}butanoic acid](/img/structure/B229743.png)